molecular formula C14H15ClN2O3 B5866797 N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B5866797
M. Wt: 294.73 g/mol
InChI Key: RKZNYFZYMFPVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic organic compound Its structure includes a chlorinated methylphenyl group and a dioxopyrrolidinyl group connected by a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2,5-dioxopyrrolidine.

    Amidation Reaction: The 3-chloro-2-methylaniline undergoes an amidation reaction with 3-bromopropanoyl chloride to form an intermediate.

    Cyclization: The intermediate then reacts with 2,5-dioxopyrrolidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide may have several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-(2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide

Uniqueness

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its chlorinated methylphenyl group and dioxopyrrolidinyl moiety may result in unique reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZNYFZYMFPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.